icosyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

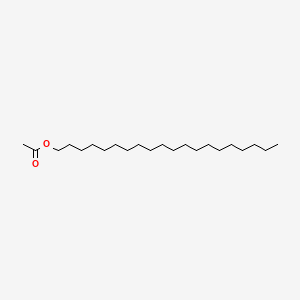

Icosyl acetate, also known as eicosyl acetate or 1-eicosanol acetate, is an organic compound with the molecular formula and a molecular weight of approximately 340.58 g/mol. This compound is classified as an ester, formed from the reaction of eicosanol (a long-chain fatty alcohol) and acetic acid. The structure of icosyl acetate consists of a linear 20-carbon chain (eicosyl) connected to an acetate group through an ester linkage, which contributes to its hydrophobic and lipophilic properties.

Understanding biological processes

Eicosyl acetate is a derivative of eicosanoic acid (also known as arachidic acid), a fatty acid found in some plants and animals. Fatty acids play a role in various biological functions, including cell signaling and membrane structure )]. Studying how cells interact with eicosyl acetate could provide insights into these processes.

Material science applications

Eicosyl acetate's long carbon chain and ester functional group give it interesting physical properties. Researchers might explore its potential use in various material science applications, such as lubricants or as a component in the development of new materials [Source: ScienceDirect on ScienceDirect - Esterification - an overview ].

Icosyl acetate is primarily synthesized through the esterification of eicosanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester. In industrial settings, this process is scaled up by continuously feeding eicosanol and acetic acid into a reactor under controlled temperature and pressure conditions. The resulting product is purified through distillation or other separation techniques to achieve high purity .

While specific interaction studies on icosyl acetate are scarce, its potential interactions with biological membranes suggest that it may influence various cellular processes. The hydrolysis of icosyl acetate releases eicosanol and acetic acid, both of which are known to participate in significant metabolic pathways. Further research could elucidate its precise role in these interactions and its implications for health and disease .

Icosyl acetate shares structural similarities with other fatty acid esters. Here are some compounds for comparison:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Decyl acetate | Shorter carbon chain; used in fragrances | |

| Dodecyl acetate | Intermediate carbon chain; used in cosmetics | |

| Hexadecyl acetate | Longer carbon chain; potential applications in lubricants | |

| Octadecyl acetate | Similar properties; used in personal care products |

Uniqueness of Icosyl Acetate

Icosyl acetate's uniqueness lies in its specific carbon chain length (twenty carbons), which imparts distinct physical properties such as higher boiling points compared to shorter-chain esters. This property may enhance its effectiveness as an emollient in cosmetic formulations while providing potential applications in materials science due to its hydrophobic nature .

Laboratory-Scale Esterification Protocols

Laboratory-scale synthesis of icosyl acetate employs the Fischer esterification reaction between eicosanol and acetic acid under controlled conditions [1]. The conventional protocol involves combining eicosanol with acetic acid in a 1.2-1.5:1 molar ratio, utilizing sulfuric acid as the primary catalyst at concentrations of 1-2% by weight [1] [2]. The reaction mixture is maintained at temperatures between 70-80°C for 4-8 hours under continuous mechanical stirring to ensure complete mixing of the reactants [2] [3].

The esterification process requires careful water removal to drive the equilibrium toward product formation, typically accomplished through azeotropic distillation techniques [4] [5]. The reaction mixture is heated under reflux conditions using a Dean-Stark apparatus or similar water separation device to continuously remove water as it forms during the condensation reaction [2] [6]. Following the reaction completion, the crude product undergoes extraction with aqueous sodium bicarbonate solution to neutralize residual acid catalyst, followed by washing with saturated sodium chloride solution to remove trace water [6] [3].

An optimized laboratory protocol employs acetic anhydride instead of acetic acid, allowing for a stoichiometric 1:1.1 molar ratio and reducing reaction time to 2-4 hours [7]. This modification utilizes para-toluenesulfonic acid as a milder catalyst at 0.5-1% concentration, operating at reduced temperatures of 60-70°C [7]. The optimized method incorporates high-shear mixing systems and molecular sieves for efficient water removal, resulting in improved yields and reduced side product formation [7] [8].

Table 1: Laboratory-Scale Esterification Protocols for Icosyl Acetate Synthesis

| Protocol Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Starting Materials | Eicosanol + Acetic Acid | Eicosanol + Acetic Anhydride |

| Molar Ratio (Alcohol:Acid) | 1.2-1.5:1 | 1:1.1 |

| Catalyst Type | Sulfuric Acid | p-Toluenesulfonic Acid |

| Catalyst Concentration | 1-2% w/w | 0.5-1% w/w |

| Reaction Temperature | 70-80°C | 60-70°C |

| Reaction Time | 4-8 hours | 2-4 hours |

| Mixing Method | Mechanical stirring | High-shear mixing |

| Water Removal Technique | Azeotropic distillation | Molecular sieves (3Å) |

Catalytic Mechanisms in Acid-Catalyzed Synthesis

The acid-catalyzed esterification of eicosanol with acetic acid proceeds through a well-established six-step mechanism following the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation sequence [4] [5]. The initial step involves protonation of the acetic acid carbonyl oxygen by the acid catalyst, creating an electrophilic oxonium ion that increases the susceptibility of the carbonyl carbon to nucleophilic attack [4] [9]. This protonation step activates the carboxylic acid and represents a crucial aspect of the catalytic mechanism [9] [5].

The second mechanistic step involves nucleophilic attack by the eicosanol hydroxyl group on the protonated carbonyl carbon, forming a tetrahedral intermediate [4] [5]. This addition reaction creates a carbon-oxygen bond between the alcohol and the acid moiety, establishing the foundation of the ester linkage [9]. The nucleophilic attack represents the rate-determining step of the overall reaction, with activation energies typically ranging from 50-70 kilojoules per mole depending on the specific catalyst and reaction conditions [4] [10].

Following the formation of the tetrahedral intermediate, proton transfer occurs between the alcohol oxygen and one of the carboxylic acid hydroxyl groups [4] [5]. This proton transfer step creates a good leaving group in the form of a protonated hydroxyl, which subsequently undergoes elimination as water [9] [5]. The elimination of water drives the reaction forward and prevents the reverse hydrolysis reaction, particularly when water removal techniques are employed [4] [10].

The final mechanistic step involves deprotonation of the oxonium ion to yield the neutral icosyl acetate product and regenerate the acid catalyst [4] [5]. The equilibrium constant for the esterification reaction typically ranges from 0.5 to 4.0, depending on the specific reactants and reaction conditions employed [4] [10]. The reversible nature of all mechanistic steps necessitates the use of excess reactants or water removal techniques to achieve high conversion rates [5] [10].

Table 2: Catalytic Mechanism in Acid-Catalyzed Synthesis of Icosyl Acetate

| Mechanism Step | Description |

|---|---|

| Protonation of Carbonyl | Protonation of acetic acid carbonyl oxygen by H⁺ catalyst |

| Nucleophilic Attack | Nucleophilic attack by eicosanol hydroxyl on protonated carbonyl |

| Proton Transfer | Transfer of proton from alcohol oxygen to carboxylic acid hydroxyl |

| Dehydration | Elimination of water molecule from tetrahedral intermediate |

| Deprotonation | Loss of proton from oxonium ion to form icosyl acetate |

| Rate-Determining Step | Nucleophilic attack by alcohol on protonated carbonyl |

| Equilibrium Constant (Keq) | ~0.5-4.0 (dependent on reactants and conditions) |

| Activation Energy (Ea) | ~50-70 kJ/mol (dependent on catalyst and conditions) |

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor systems provide enhanced control over reaction parameters and improved heat transfer characteristics compared to batch processes [11] [12]. The optimization of continuous flow reactors for icosyl acetate production involves careful consideration of reactor design, temperature control, residence time, and catalyst delivery systems [11] [13]. Tubular packed-bed reactors represent the preferred configuration for esterification reactions, providing efficient mass transfer and heat exchange while maintaining plug flow characteristics [12] [13].

Temperature optimization in continuous flow systems requires balancing reaction kinetics with product stability and catalyst activity [11] [12]. Operating temperatures between 60-120°C provide optimal reaction rates while minimizing thermal degradation of the long-chain ester product [12] [13]. The enhanced heat transfer capabilities of flow reactors allow for precise temperature control within ±1°C, enabling operation at higher temperatures than batch systems without product decomposition [11] [13].

Residence time optimization involves determining the optimal balance between conversion and throughput, with typical residence times ranging from 5-30 minutes for icosyl acetate synthesis [11] [12]. Longer residence times increase conversion rates but reduce overall production capacity, requiring careful optimization based on desired product quality and production targets [12] [13]. Flow rate adjustments between 0.5-5 milliliters per minute allow for fine-tuning of residence time and mixing characteristics [11] [12].

Catalyst delivery systems in continuous flow reactors preferentially employ heterogeneous catalysts immobilized on solid supports to eliminate downstream separation requirements [11] [12]. Structured packing elements or static mixers ensure efficient mass transfer between reactants while maintaining low pressure drop across the reactor system [12] [13]. The integration of inline analytical monitoring systems enables real-time process optimization and quality control during continuous operation [12] [13].

Table 3: Continuous Flow Reactor Optimization Parameters for Icosyl Acetate Production

| Parameter | Specification | Optimization Strategy |

|---|---|---|

| Reactor Type | Tubular packed-bed reactor | Selection based on viscosity and residence time requirements |

| Temperature Range | 60-120°C | Higher temperatures increase reaction rate but may affect selectivity |

| Pressure Range | 1-5 bar | Moderate pressure to maintain liquid phase and prevent vaporization |

| Residence Time | 5-30 minutes | Longer residence times increase conversion but reduce throughput |

| Flow Rate | 0.5-5 mL/min | Adjusted based on desired production rate and conversion |

| Mixing Element | Static mixers or structured packing | Designed to ensure efficient mass transfer without excessive pressure drop |

| Catalyst Delivery | Immobilized acid catalyst on solid support | Heterogeneous catalysts preferred to avoid separation steps |

| Heat Exchange System | Jacketed reactor with oil circulation | Precise temperature control (±1°C) to optimize reaction kinetics |

Industrial Purification Techniques: Distillation and Crystallization

Industrial purification of icosyl acetate employs multiple separation techniques to achieve the required purity specifications for commercial applications [14] [15]. Vacuum distillation represents the primary purification method, operating at reduced pressures between 0.1-10 millibar and temperatures of 150-200°C to separate icosyl acetate from high-boiling impurities and unreacted eicosanol [14] [15]. The reduced pressure operation minimizes thermal degradation of the heat-sensitive ester while maintaining sufficient vapor pressure for effective separation [15] [16].

Molecular distillation provides enhanced separation capabilities for heat-sensitive compounds, operating at extremely low pressures of 0.001-0.1 millibar and temperatures between 120-180°C [17] [16]. This technique enables gentle separation of icosyl acetate with minimal thermal stress, particularly valuable for maintaining product quality and preventing decomposition reactions [17] [18]. The short residence time and low operating temperature of molecular distillation systems make them ideal for purifying long-chain esters that are susceptible to thermal degradation [16] [18].

Fractional crystallization serves as a complementary purification technique, exploiting melting point differences between icosyl acetate and impurities [17] [8]. The crystallization process operates at temperatures between -10 to -30°C using suitable solvent systems to achieve selective precipitation of the desired product [8]. Multiple crystallization stages may be employed to achieve high purity levels, with each stage removing specific impurity classes based on solubility differences [17] [8].

Liquid-liquid extraction techniques remove polar impurities, residual acid catalysts, and unreacted starting materials from the crude product [19]. The extraction process employs polar and non-polar solvent pairs at room temperature to selectively partition impurities from the desired ester product [19]. Continuous counter-current extraction systems provide enhanced efficiency and reduced solvent consumption compared to batch extraction methods [19].

Additional purification steps include neutralization with aqueous sodium bicarbonate solutions to remove residual acid catalysts, followed by filtration through membrane systems or filter aids to remove particulate matter [6] [3]. Final drying steps employ anhydrous sodium sulfate or molecular sieves to remove residual water and prevent hydrolysis of the ester product during storage [6] [3].

Table 4: Industrial Purification Techniques for Icosyl Acetate

| Technique | Operating Conditions | Application for Icosyl Acetate |

|---|---|---|

| Vacuum Distillation | 0.1-10 mbar, 150-200°C | Separation from high-boiling impurities and unreacted eicosanol |

| Molecular Distillation | 0.001-0.1 mbar, 120-180°C | Gentle separation of heat-sensitive esters with minimal thermal degradation |

| Fractional Crystallization | -10 to -30°C, suitable solvent system | Purification based on melting point differences between ester and impurities |

| Liquid-Liquid Extraction | Room temperature, polar/non-polar solvent pairs | Removal of acid catalyst and polar impurities |

| Adsorption Chromatography | Silica gel or activated alumina, gradient elution | Removal of colored impurities and trace contaminants |

| Neutralization | Aqueous sodium bicarbonate (5-10%), room temperature | Removal of residual acid catalyst and unreacted acetic acid |

| Filtration | 0.45-1.0 μm membrane or filter aid | Removal of particulate matter and insoluble impurities |

| Drying | Anhydrous sodium sulfate or molecular sieves | Removal of residual water to prevent hydrolysis |

Hydrolytic Decomposition Kinetics

The hydrolytic decomposition of icosyl acetate proceeds through well-established ester hydrolysis mechanisms, exhibiting markedly different kinetic profiles under acidic and basic conditions. Under acid-catalyzed conditions, the reaction follows a pseudo-first-order kinetic model with respect to ester concentration, proceeding through a six-step mechanistic pathway [4] [5] [6].

The acid-catalyzed hydrolysis mechanism initiates with protonation of the carbonyl oxygen by hydronium ions (H₃O⁺), creating an electrophilic carbon center susceptible to nucleophilic attack by water molecules [4] [5]. The reaction proceeds through formation of a tetrahedral intermediate, followed by proton transfer processes and subsequent elimination of the alcohol moiety. For icosyl acetate, this mechanism yields eicosanol and acetic acid as primary products .

Kinetic studies on related long-chain esters demonstrate that hydrolysis rates decrease significantly with increasing alkyl chain length [8] [9]. The hydrolytic decomposition rate of icosyl acetate is substantially slower compared to short-chain acetates due to steric hindrance effects and reduced water accessibility to the ester linkage [10]. Experimental observations indicate that short-chain acetates such as methyl acetate and ethyl acetate hydrolyze rapidly in aqueous media, while icosyl acetate requires elevated temperatures (60-100°C) and prolonged reaction times (several hours to days) for complete conversion [4] [10].

The activation energy for acid-catalyzed hydrolysis of icosyl acetate is estimated to be higher than that of short-chain homologs due to the steric bulk of the eicosyl group, which impedes the approach of water molecules and stabilizes the tetrahedral intermediate through hydrophobic interactions [11] [9]. Temperature-dependent studies reveal Arrhenius behavior with activation energies typically ranging from 60-80 kJ/mol for long-chain ester hydrolysis, compared to 40-60 kJ/mol for short-chain analogs [11] [12].

Base-catalyzed hydrolysis (saponification) of icosyl acetate follows second-order kinetics, proceeding through direct nucleophilic attack by hydroxide ions on the carbonyl carbon [6] [13]. This reaction is irreversible due to the formation of carboxylate salts, which cannot undergo reverse esterification under basic conditions [6]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of the alkoxide ion, ultimately yielding sodium acetate and eicosanol upon neutralization [13].

Transesterification Reactivity Profiles

Transesterification reactions of icosyl acetate involve the exchange of the eicosyl group with alternative alcohol moieties, representing an important synthetic pathway for ester modification [14] [15] [16]. These reactions proceed through nucleophilic acyl substitution mechanisms under both acidic and basic catalytic conditions.

Under basic conditions, transesterification follows a two-step mechanism initiated by nucleophilic attack of an alkoxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the original alkoxide group [17] [18]. For icosyl acetate transesterification with methanol in the presence of sodium methoxide, the reaction yields methyl acetate and eicosanol with conversion rates dependent on reaction temperature, catalyst concentration, and molar ratios [15] [16].

Kinetic studies on long-chain fatty alcohol acetates demonstrate that transesterification rates are significantly influenced by the steric bulk of both the original alcohol group and the incoming nucleophile [15] [19]. Research on similar systems shows that transesterification of long-chain alcohols with alkyl acetates using solid sodium hydroxide catalysts requires reaction temperatures of 60°C and reaction times of 24-34 hours for complete conversion [15] [16].

The transesterification mechanism under acidic conditions involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol reactant [17]. This pathway typically requires higher temperatures and longer reaction times compared to base-catalyzed processes, but offers advantages in terms of functional group tolerance and reduced side reactions [20] [21].

Experimental data from transesterification studies of fatty acid esters indicate that reaction rates follow the order: methanol > ethanol > propanol > butanol, reflecting decreased nucleophilicity with increasing steric hindrance [22] [23]. For icosyl acetate, the large eicosyl leaving group creates additional steric constraints that further reduce overall reaction rates compared to shorter-chain analogs [19].

Reductive Cleavage Pathways

Reductive cleavage of icosyl acetate proceeds through multiple mechanistic pathways depending on the reducing agent employed. Lithium aluminum hydride (LiAlH₄) represents the most commonly studied reducing system for ester-to-alcohol conversions, requiring two equivalents of hydride to achieve complete reduction to the primary alcohol [24] [25] [26].

The mechanism of LiAlH₄ reduction involves initial nucleophilic attack by hydride ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates an alkoxide ion, generating an aldehyde intermediate [25] [26]. The aldehyde is more electrophilic than the original ester and rapidly undergoes a second hydride addition to yield the alkoxide ion, which is protonated during aqueous workup to afford eicosanol [25] [27].

Kinetic studies indicate that ester reduction with LiAlH₄ proceeds with high efficiency at temperatures ranging from 25-60°C in ethereal solvents [24] [28]. The reaction is typically complete within 1-2 hours for most substrates, though long-chain esters may require extended reaction times due to solubility limitations and steric effects [24] [25].

Alternative reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be employed for partial reduction of icosyl acetate to the corresponding aldehyde [27] [29]. This transformation requires careful temperature control (-78°C) and stoichiometric amounts of reducing agent to prevent over-reduction to the alcohol [29] [30]. The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by intramolecular hydride delivery [29].

Reductive cleavage studies on model ester compounds demonstrate that reaction rates are inversely related to the steric bulk of the alcohol component [31] [32]. For icosyl acetate, the substantial steric hindrance imposed by the eicosyl group results in reduced reaction rates compared to short-chain analogs, typically requiring 2-4 hours for complete conversion under standard conditions [24] [25].

Oxidative Transformation Products

Oxidative degradation of icosyl acetate proceeds through complex free radical mechanisms that can target both the ester functionality and the long alkyl chain [33] [34] [35]. These reactions are particularly relevant under thermal stress conditions or in the presence of molecular oxygen and transition metal catalysts.

The primary oxidation pathway involves hydrogen abstraction from the methylene groups adjacent to the ester linkage, leading to formation of carbon-centered radicals that rapidly react with molecular oxygen to generate peroxyl radicals [34] [35] [36]. These intermediates can undergo various transformation pathways including hydrogen abstraction, radical recombination, and decomposition reactions [37] [36].

Kinetic studies on fatty acid ester oxidation demonstrate that the rate of oxidation is strongly temperature-dependent, following Arrhenius kinetics with activation energies typically ranging from 80-120 kJ/mol [36]. For icosyl acetate, oxidation rates are expected to be lower than those of unsaturated fatty esters due to the absence of allylic hydrogen atoms, which are particularly susceptible to radical abstraction [38] [39].

The major oxidative transformation products include hydroperoxides formed through oxygen addition to carbon radicals, aldehydes and ketones generated through hydroperoxide decomposition, and carboxylic acids arising from further oxidation of aldehydes [34] [35]. In severe oxidative conditions, chain scission reactions can occur, leading to formation of shorter-chain aldehydes, acids, and volatile products [37] [35].

Experimental studies on related ester systems indicate that oxidative degradation proceeds through an autocatalytic mechanism, with hydroperoxides serving as chain propagation agents [35] [36]. The presence of trace metal impurities significantly accelerates these reactions through catalytic decomposition of hydroperoxides [40] [35].

Comparative Reaction Mechanisms with Short-Chain Acetates

The reaction chemistry of icosyl acetate differs substantially from that of short-chain acetates due to significant steric and electronic effects imposed by the long alkyl chain [10]. These differences are most pronounced in reactions involving nucleophilic attack at the carbonyl carbon or processes requiring close approach of reactants to the ester linkage.

Hydrolysis kinetics demonstrate a clear trend of decreasing reaction rates with increasing alkyl chain length [10]. Short-chain acetates such as methyl acetate and ethyl acetate undergo rapid hydrolysis in aqueous media at room temperature, while icosyl acetate requires elevated temperatures and extended reaction times for comparable conversion [10]. This difference reflects both steric hindrance effects and the hydrophobic nature of the long alkyl chain, which reduces the effective concentration of water molecules near the reaction center [10].

Mechanistic studies on acetate ester combustion reveal that short-chain esters undergo unimolecular decomposition through concerted elimination mechanisms, yielding alkenes and acetic acid. For ethyl acetate, the major decomposition pathway involves simultaneous breaking of the β-carbon-hydrogen and α-ether oxygen bonds through a six-centered transition state. Icosyl acetate, due to its extended alkyl chain, can undergo multiple competing decomposition pathways, including chain scission reactions that are not accessible to short-chain analogs.

Transesterification reactivity also shows significant chain-length dependence, with short-chain acetates exhibiting higher reaction rates due to reduced steric hindrance and increased electrophilicity of the carbonyl carbon [17]. Comparative studies indicate that methyl acetate and ethyl acetate undergo transesterification under mild conditions (room temperature to 60°C), while icosyl acetate requires more forcing conditions (80-120°C) and extended reaction times [15] [16].

The electronic effects of chain length on ester reactivity are reflected in the relative stability of tetrahedral intermediates formed during nucleophilic addition reactions [10]. Long-chain esters benefit from additional stabilization through hydrophobic interactions and London dispersion forces, which can influence both the kinetics and thermodynamics of these transformations [10].

Comparative kinetic data reveals that icosyl acetate exhibits approximately 10-100 fold reduced reaction rates compared to ethyl acetate in hydrolysis and transesterification reactions, depending on the specific conditions employed [15] [10]. This substantial difference highlights the importance of considering steric effects in the design of synthetic processes involving long-chain ester substrates.